2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, an acetyloxy group, a bromine atom, a phenylmethoxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester exerts its effects depends on its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulate receptor activities, or interfere with cellular signaling pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalenecarboxylic acid derivatives with different substituents, such as:
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-7-(phenylmethoxy)-, methyl ester
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7,8-dimethoxy-, methyl ester
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-7-(phenylmethoxy)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17BrO5 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-bromo-7-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H17BrO5/c1-13(23)27-19-11-15(21(24)25-2)10-17-16(19)8-9-18(20(17)22)26-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
NESSIJGYJVCESP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2Br)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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